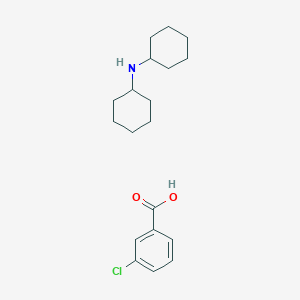
3-chlorobenzoic acid;N-cyclohexylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorobenzoic acid;N-cyclohexylcyclohexanamine: is a compound that combines the properties of two distinct chemical entities: 3-chlorobenzoic acid and N-cyclohexylcyclohexanamine. 3-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is a white solid that is soluble in some organic solvents and in aqueous base N-cyclohexylcyclohexanamine, on the other hand, is a secondary amine with a cyclohexyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
3-Chlorobenzoic Acid: This compound is typically prepared by the oxidation of 3-chlorotoluene.
N-Cyclohexylcyclohexanamine: This compound can be synthesized through the reductive amination of cyclohexanone with cyclohexylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods:
3-Chlorobenzoic Acid: Industrial production often involves the catalytic oxidation of 3-chlorotoluene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts.
N-Cyclohexylcyclohexanamine: Large-scale production can be achieved through continuous flow processes where cyclohexanone and cyclohexylamine are reacted in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: N-Cyclohexylcyclohexanamine can be reduced to form cyclohexylcyclohexane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Both compounds can undergo nucleophilic substitution reactions. For instance, 3-chlorobenzoic acid can react with nucleophiles such as amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅).
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂), lithium aluminum hydride (LiAlH₄).
Substitution: Amines, alcohols, thiols.
Major Products Formed:
Oxidation of 3-Chlorobenzoic Acid: 3-Chlorobenzoyl chloride.
Reduction of N-Cyclohexylcyclohexanamine: Cyclohexylcyclohexane.
Substitution Reactions: Amides, esters, and thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 3-Chlorobenzoic acid is used as a precursor in the synthesis of various catalysts.
Organic Synthesis: Both compounds are intermediates in the synthesis of more complex organic molecules.
Biology:
Metabolic Studies: 3-Chlorobenzoic acid is a metabolic byproduct of certain drugs, making it useful in pharmacokinetic studies.
Medicine:
Drug Development: N-Cyclohexylcyclohexanamine derivatives are explored for their potential therapeutic properties.
Industry:
Polymer Production: Both compounds are used in the production of specialty polymers and resins.
Agrochemicals: They serve as intermediates in the synthesis of pesticides and herbicides.
Wirkmechanismus
3-Chlorobenzoic Acid:
Molecular Targets: It acts on various enzymes involved in oxidative stress pathways.
Pathways Involved: It is metabolized through oxidative pathways, leading to the formation of reactive intermediates that can interact with cellular components.
N-Cyclohexylcyclohexanamine:
Molecular Targets: It interacts with neurotransmitter receptors and enzymes.
Pathways Involved: It modulates neurotransmitter release and uptake, affecting neuronal signaling.
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid: Similar structure but lacks the chlorine substituent.
Cyclohexylamine: Similar structure but lacks the second cyclohexyl group.
Uniqueness:
3-Chlorobenzoic Acid: The presence of the chlorine atom enhances its reactivity and makes it a valuable intermediate in organic synthesis.
N-Cyclohexylcyclohexanamine: The dual cyclohexyl groups provide unique steric and electronic properties, making it useful in various applications.
Eigenschaften
CAS-Nummer |
817177-02-9 |
|---|---|
Molekularformel |
C19H28ClNO2 |
Molekulargewicht |
337.9 g/mol |
IUPAC-Name |
3-chlorobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-2-5(4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
InChI-Schlüssel |
MAXXAIXSKTXVIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CC(=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)


![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214111.png)
![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-](/img/structure/B14214121.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)
![2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14214135.png)


